4-[5-(4-bromophenoxy)-1H-tetrazol-1-yl]benzamide
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Overview
Description
4-[5-(4-bromophenoxy)-1H-tetrazol-1-yl]benzamide is an organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-bromophenoxy)-1H-tetrazol-1-yl]benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride or iodine.
Coupling Reaction: The final step involves coupling the bromophenoxy-tetrazole intermediate with benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-bromophenoxy)-1H-tetrazol-1-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can be oxidized or reduced using specific reagents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or methanol, and bases like sodium hydroxide.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution: Formation of substituted tetrazole derivatives.
Oxidation: Formation of oxidized tetrazole products.
Reduction: Formation of reduced tetrazole derivatives.
Scientific Research Applications
4-[5-(4-bromophenoxy)-1H-tetrazol-1-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studying the mechanisms of action of tetrazole derivatives and their interactions with biological targets.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-[5-(4-bromophenoxy)-1H-tetrazol-1-yl]benzamide involves its interaction with specific molecular targets in biological systems. The tetrazole ring can mimic carboxylic acids and bind to enzymes or receptors, thereby modulating their activity . The bromophenoxy group may enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
5-(4-Bromophenyl)-1H-tetrazole: Similar structure but lacks the benzamide group.
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Contains a triazole ring instead of a tetrazole ring.
Uniqueness
4-[5-(4-bromophenoxy)-1H-tetrazol-1-yl]benzamide is unique due to the presence of both the bromophenoxy and benzamide groups, which may confer distinct biological activities and chemical properties compared to other tetrazole derivatives .
Properties
Molecular Formula |
C14H10BrN5O2 |
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Molecular Weight |
360.17 g/mol |
IUPAC Name |
4-[5-(4-bromophenoxy)tetrazol-1-yl]benzamide |
InChI |
InChI=1S/C14H10BrN5O2/c15-10-3-7-12(8-4-10)22-14-17-18-19-20(14)11-5-1-9(2-6-11)13(16)21/h1-8H,(H2,16,21) |
InChI Key |
JDCXULJBLPXLIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N2C(=NN=N2)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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